molecular formula C10H11BrClN3 B13706358 3-Amino-5-(2-bromo-3-methylphenyl)pyrazole Hydrochloride

3-Amino-5-(2-bromo-3-methylphenyl)pyrazole Hydrochloride

Katalognummer: B13706358
Molekulargewicht: 288.57 g/mol
InChI-Schlüssel: IOELVJQMOJZVSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified as MFCD32876605 is a chemical entity with significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in chemistry, biology, and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32876605 involves a series of chemical reactions under specific conditions. The preparation method typically includes the use of organic solvents, catalysts, and controlled temperature and pressure conditions. The synthetic route may involve multiple steps, including the formation of intermediate compounds, which are then converted into the final product through further reactions.

Industrial Production Methods

Industrial production of MFCD32876605 is carried out on a large scale using optimized processes to ensure high yield and purity. The production process involves the use of advanced chemical engineering techniques, including continuous flow reactors and automated control systems. The industrial preparation method is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD32876605 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in the reactions of MFCD32876605 include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Catalysts: Including transition metal catalysts like palladium and platinum.

Major Products Formed

The major products formed from the reactions of MFCD32876605 depend on the type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives with additional oxygen atoms, while reduction reactions may yield reduced forms with increased hydrogen content.

Wissenschaftliche Forschungsanwendungen

MFCD32876605 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of MFCD32876605 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Eigenschaften

Molekularformel

C10H11BrClN3

Molekulargewicht

288.57 g/mol

IUPAC-Name

5-(2-bromo-3-methylphenyl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H10BrN3.ClH/c1-6-3-2-4-7(10(6)11)8-5-9(12)14-13-8;/h2-5H,1H3,(H3,12,13,14);1H

InChI-Schlüssel

IOELVJQMOJZVSU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C2=CC(=NN2)N)Br.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.